N-methylazetidine-3-carboxamide hydrochloride
CAS No.: 864248-69-1
Cat. No.: VC3105295
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864248-69-1 |
---|---|
Molecular Formula | C5H11ClN2O |
Molecular Weight | 150.61 g/mol |
IUPAC Name | N-methylazetidine-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H |
Standard InChI Key | JOPDTVIPUIZIFO-UHFFFAOYSA-N |
SMILES | CNC(=O)C1CNC1.Cl |
Canonical SMILES | CNC(=O)C1CNC1.Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
N-methylazetidine-3-carboxamide hydrochloride contains a four-membered azetidine ring with a carboxamide group attached at the 3-position. The nitrogen atom of the carboxamide bears a methyl substituent. The compound exists as a hydrochloride salt, which influences its physical properties and handling characteristics .
Chemical Identifiers and Properties
The compound is thoroughly documented in chemical databases with various identifiers that facilitate its identification and characterization. Table 1 presents the key chemical identifiers associated with this compound.
Table 1: Chemical Identifiers of N-methylazetidine-3-carboxamide hydrochloride
Parameter | Value |
---|---|
CAS Number | 864248-69-1 |
IUPAC Name | N-methylazetidine-3-carboxamide hydrochloride |
Molecular Formula | C₅H₁₁ClN₂O |
Molecular Weight | 150.61 g/mol |
European Community (EC) Number | 819-730-3 |
MDL Number | MFCD26408055 |
SMILES Code | O=C(C1CNC1)NC.[H]Cl |
InChI Key | JOPDTVIPUIZIFO-UHFFFAOYSA-N |
InChI Code | 1S/C5H10N2O.ClH/c1-6-5(8)4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H |
Physical Properties
The physical properties of N-methylazetidine-3-carboxamide hydrochloride have significant implications for its handling, storage, and application in laboratory settings. Table 2 summarizes the available physical properties of the compound.
Table 2: Physical and Chemical Properties of N-methylazetidine-3-carboxamide hydrochloride
Property | Value |
---|---|
Physical Form | Solid |
Melting Point | 50-70°C |
Storage Temperature | Refrigerated |
Solubility | Soluble in polar solvents (specific solubility data not available) |
Purity (Commercial) | Not less than 98% |
Safety Parameter | Description |
---|---|
GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Hazard Classes | Acute Toxicity 4 (100%) Skin Irritation 2 (100%) Eye Irritation 2A (100%) Specific Target Organ Toxicity - Single Exposure 3 (100%) |
Applications and Research Significance
General Applications
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Building block for the synthesis of more complex compounds
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Intermediate in pharmaceutical research and development
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Reference standard in analytical chemistry
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Component in structure-activity relationship studies
Structural Significance
The azetidine ring structure present in this compound is of particular interest in medicinal chemistry. Four-membered ring systems like azetidine offer unique spatial arrangements and conformational properties that can significantly influence biological activity. The carboxamide functional group provides hydrogen bonding capabilities, potentially enhancing interactions with biological targets .
Supplier | Catalog Number | Package Size | Price (USD) | Purity |
---|---|---|---|---|
Sigma Aldrich/Ambeed | AMBH99C0377F-100MG | 100 mg | $44.85 | Not specified |
001Chemical | DY720493 | Varies | Quote-based | Not less than 98% |
Combi-Blocks | OT-5034 | Varies | Not specified | Not specified |
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